molecular formula C30H22O4 B14419817 2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate CAS No. 85955-76-6

2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate

Cat. No.: B14419817
CAS No.: 85955-76-6
M. Wt: 446.5 g/mol
InChI Key: KIAZRXPXLKZNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate is a complex organic compound with the molecular formula C30H22O4 It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate typically involves multi-step organic reactionsThe final step involves esterification with benzoic acid to form the dibenzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthenequinone, while reduction could produce tetrahydrofluoranthene derivatives.

Scientific Research Applications

2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate exerts its effects involves interactions with various molecular targets. Its aromatic structure allows it to intercalate with DNA, potentially inhibiting replication and transcription processes. Additionally, its hydroxyl and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrofluoranthene: A similar compound with a hydrogenated fluoranthene core but lacking the benzoate groups.

    Fluoranthenequinone: An oxidized derivative of fluoranthene with quinone groups.

    Dibenzo[a,h]anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different functional groups.

Uniqueness

2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate is unique due to the presence of both hydroxyl and benzoate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

85955-76-6

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

(3-benzoyloxy-1,2,3,10b-tetrahydrofluoranthen-2-yl) benzoate

InChI

InChI=1S/C30H22O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-17,25-26,28H,18H2

InChI Key

KIAZRXPXLKZNPS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC3=C2C1C4=CC=CC=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.